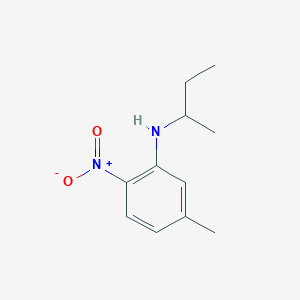
N-(Butan-2-yl)-5-methyl-2-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Butan-2-yl)-5-methyl-2-nitroaniline is an organic compound that belongs to the class of nitroanilines It is characterized by the presence of a nitro group (-NO2) and an aniline group (-NH2) attached to a benzene ring, with additional substituents including a butan-2-yl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Butan-2-yl)-5-methyl-2-nitroaniline typically involves the nitration of aniline derivatives followed by alkylation. One common method is the nitration of 5-methyl-2-nitroaniline, which can be achieved using a mixture of concentrated sulfuric acid and nitric acid. The resulting nitro compound is then subjected to alkylation using butan-2-yl halides under basic conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and alkylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(Butan-2-yl)-5-methyl-2-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like iron and hydrochloric acid.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as halogenation, sulfonation, and nitration.
Oxidation: The compound can undergo oxidation reactions, where the methyl group may be oxidized to a carboxylic acid group under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, iron with hydrochloric acid.
Substitution: Halogens (e.g., chlorine, bromine), sulfuric acid, nitric acid.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: N-(Butan-2-yl)-5-methyl-2-aminoaniline.
Substitution: Halogenated derivatives, sulfonated derivatives.
Oxidation: Carboxylated derivatives.
Scientific Research Applications
N-(Butan-2-yl)-5-methyl-2-nitroaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of N-(Butan-2-yl)-5-methyl-2-nitroaniline involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. These interactions may involve the inhibition of enzymes, disruption of cellular membranes, and induction of oxidative stress .
Comparison with Similar Compounds
N-(Butan-2-yl)-5-methyl-2-nitroaniline can be compared with other nitroaniline derivatives, such as:
N-(Butan-2-yl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide: Similar in structure but contains an oxazole ring and a sulfonamide group.
N-(Butan-2-yl)-4-methylbenzenesulfonamide: Contains a sulfonamide group instead of a nitro group.
N-(Butan-2-yl)-4-nitrophenylthiocarbamate: Contains a thiocarbamate group instead of an aniline group
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activities. This compound is unique due to its specific combination of substituents, which confer distinct properties and applications.
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
N-butan-2-yl-5-methyl-2-nitroaniline |
InChI |
InChI=1S/C11H16N2O2/c1-4-9(3)12-10-7-8(2)5-6-11(10)13(14)15/h5-7,9,12H,4H2,1-3H3 |
InChI Key |
WAXHVPFXOANAOC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC1=C(C=CC(=C1)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















